molecular formula C6H13O4PS2 B166536 Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester CAS No. 1068-13-9

Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester

Cat. No.: B166536
CAS No.: 1068-13-9
M. Wt: 244.3 g/mol
InChI Key: PRVILYHTKPODNZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4PS2/c1-4-10-6(7)5-13-11(12,8-2)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVILYHTKPODNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147771
Record name Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-13-9
Record name Acetic acid, mercapto-, ethyl ester, S-ester with O,O-dimethylphosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Methyl Sulfide Ammonium Salt with Methyl Chloroacetate

This industrial method involves a two-step process:

  • Nucleophilic Substitution :

    • Reactants : Methyl sulfide ammonium salt (38–42% aqueous solution) and methyl chloroacetate.

    • Conditions :

      • pH 6–7 (adjusted with NaOH/HCl).

      • Temperature: 35–38°C (initial heating), then self-heating to 55–58°C for 2.5 hours.

    • Workup :

      • Cooling, water addition, and phase separation.

      • Crude product washed with water and desolvated via a rising film evaporator.

  • Purification :

    • Distillation under reduced pressure (0.1 Torr) yields refined thiophosphoric ester.

ParameterValueSource
Yield~85% (crude), >90% (refined)
Purity≥95% (post-evaporation)

Thiolation of Carboxylic Acids

A general approach for thiophosphate esters:

  • Reactants : Carboxylic acid (e.g., acetic acid derivatives) + thiol (e.g., dimethoxyphosphinothioyl thiol).

  • Catalysts :

    • Homogeneous : H₂SO₄, p-toluenesulfonic acid.

    • Heterogeneous : SO₃H-functionalized ion-exchange resins.

  • Solvents : Toluene, dichloromethane, or ethyl acetate.

  • Conditions :

    • 60–80°C, 4–6 hours.

    • Yields: 70–85%.

Esterification in a Distilling Column

A continuous process for ethyl ester formation (adapted from ethyl acetate synthesis):

  • Reactants : Ethanol-containing alcohol mixtures + carboxylic acid (e.g., acetic acid).

  • Catalyst : H₂SO₄ or ion-exchange resin.

  • Conditions :

    • Column temperature gradient: 70–120°C.

    • Ethyl ester and water removed at the top; heavier byproducts collected at the sump.

  • Advantages : High efficiency (90–95% conversion), scalable for industrial production.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Setup : Tubular reactors with in-line monitoring.

  • Benefits :

    • Reduced reaction time (2–3 hours vs. 6–8 hours batch).

    • Improved yield (88–92%) and consistency.

Purification Techniques

  • Simulated Moving Bed (SMB) Chromatography :

    • Mobile Phase : n-Hexane/isopropanol (5:1 v/v).

    • Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate).

    • Purity : ≥98% after SMB separation.

  • Crystallization : Low-temperature recrystallization in isopropanol or acetone removes residual solvents.

Side Reactions and Byproduct Management

ByproductSourceMitigation Strategy
Dialkyl disulfidesOxidation of thiol intermediatesUse inert atmosphere (N₂/Ar)
Phosphorothioate isomersSteric hindrance during reactionOptimize temperature/pH control
Unreacted chloroacetateIncomplete substitutionExcess methyl sulfide ammonium salt

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Methyl sulfide route85–9095–98HighModerate
Thiolation70–8590–95MediumLow
Distilling column90–9597–99HighHigh

Recent Advances

  • Catalyst Innovation : Zeolite-supported sulfonic acid catalysts reduce corrosion and improve recyclability.

  • Solvent-Free Synthesis : Microwave-assisted reactions achieve 85% yield in 1 hour, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like triethylsilane for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester involves its interaction with molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester
  • Common Name : Phenthoate
  • CAS Number : 1120-89-4
  • Synonyms: Ethyl α-[(dimethoxyphosphinothioyl)thio]benzeneacetate, BAY 33051, CIDIAL .
  • Molecular Formula : C₁₂H₁₅O₄PS₂ .

Structural Features :

  • A benzeneacetic acid backbone with a dimethoxyphosphinothioylthio (-S-P(S)(OCH₃)₂) group at the α-position and an ethyl ester moiety .
  • Key functional groups: phosphorodithioate (P=S and S-ester linkage) and aromatic phenyl group .

Primary Use :

  • Organophosphate insecticide/acaricide targeting sucking and chewing pests in agriculture .

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Structural Features Applications Toxicity Profile
Phenthoate 1120-89-4 C₁₂H₁₅O₄PS₂ Benzeneacetic acid, dimethoxyphosphinothioylthio Insecticide (sucking/chewing pests) Harmful if swallowed/skin contact
Malathion 121-75-5 C₁₀H₁₉O₆PS₂ Succinic acid backbone, dimethoxyphosphinothioyl Broad-spectrum insecticide Lower mammalian toxicity
Triethyl phosphonoacetate 100940-60-1 C₈H₁₇O₅P Diethoxyphosphinyl, no sulfur substituents Chemical intermediate Limited toxicity data
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate 54624-57-6 C₈H₁₁F₆O₅P Trifluoroethoxy groups on phosphorus Specialty chemical synthesis Not well-documented

Detailed Analysis

Phenthoate vs. Malathion
  • Structural Differences: Phenthoate has a benzeneacetic acid backbone, while malathion features a succinic acid (butanedioic acid) backbone . Both contain dimethoxyphosphinothioylthio groups but differ in the esterified acid (phenylacetic vs. succinic).
  • Applications :
    • Phenthoate targets specific pests like aphids and mites due to its lipophilic phenyl group enhancing membrane penetration .
    • Malathion is a broad-spectrum insecticide with lower mammalian toxicity due to rapid carboxylesterase-mediated hydrolysis .
  • Toxicity :
    • Phenthoate’s phenyl group may slow degradation, increasing residual activity but posing higher risks via dermal exposure .
    • Malathion’s malaoxon metabolite (oxygen analog) is more toxic but less persistent .
Phenthoate vs. Triethyl Phosphonoacetate
  • Phosphorus Substituents: Phenthoate: Phosphorodithioate (P=S and S-ester) critical for acetylcholinesterase inhibition . Triethyl phosphonoacetate: Phosphonate (P=O with ethoxy groups), lacking insecticidal activity .
  • Applications: Triethyl phosphonoacetate is used as a chemical intermediate in synthesizing pharmaceuticals or agrochemicals .
Phenthoate vs. Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
  • Applications :
    • The trifluoroethoxy derivative is likely used in high-value chemical synthesis, whereas phenthoate is optimized for pest control.

Degradation and Environmental Impact

  • Phenthoate : Degrades via hydrolysis and microbial action, producing less toxic metabolites like benzeneacetic acid derivatives .
  • Malathion : Rapidly hydrolyzes to malaoxon in alkaline conditions but is detoxified by mammalian carboxylesterases .
  • Triethyl Phosphonoacetate: Lacks sulfur, leading to different degradation pathways, likely involving esterase cleavage .

Biological Activity

Overview

Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester (CAS No. 1068-13-9) is an organophosphorus compound with potential applications in biological systems. Its structure includes a phosphinothioyl group, which may confer specific biological activities, particularly in the context of enzyme inhibition and interactions with cellular pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal functions. This characteristic is common among organophosphorus compounds, which often target serine hydrolases.
  • Cellular Pathways : It potentially influences key cellular pathways involved in proliferation and apoptosis. Interaction with signaling molecules can lead to alterations in gene expression and cellular responses.

The biochemical properties of acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester include:

  • Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.
  • Stability : It exhibits moderate stability under physiological conditions but may undergo hydrolysis or oxidation depending on environmental factors.

Biological Activity

Research indicates that acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration as a potential antimicrobial agent.
  • Anticancer Potential : There is emerging evidence that organophosphorus compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanisms by which acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester exerts these effects require further investigation.
  • Insecticidal Properties : Similar compounds have been documented for their insecticidal activity. This compound's structural features may allow it to disrupt essential physiological processes in insects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cell lines
InsecticidalMortality in insect models

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Case Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines revealed that treatment with acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism involving apoptosis induction.

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